

Application Notes and Protocols: Synthesis of Ethyl Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl dimethylcarbamate

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This document provides detailed procedures for the laboratory synthesis of **Ethyl dimethylcarbamate**, a valuable intermediate in organic synthesis. The primary method described is the reaction of dimethylamine with ethyl chloroformate, a common and effective route for the preparation of carbamates.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a related compound, Ethyl N-methylcarbamate, which serves as a model for the synthesis of **Ethyl dimethylcarbamate** due to the similarity in reaction mechanism.[1] The procedure can be adapted for **Ethyl dimethylcarbamate** by substituting methylamine with dimethylamine.



Parameter	Value	Reference
Reactants		
Dimethylamine (40% aq. solution)	~2.25 mol (assuming similar molarity to methylamine)	Adapted from[1]
Ethyl Chloroformate	2.0 mol (217 g)	[1]
Sodium Hydroxide	2.0 mol (80 g)	[1]
Solvent		
Diethyl Ether	300 mL (initial) + 100 mL (for extraction)	[1]
Water (for NaOH solution)	120 mL	[1]
Reaction Conditions		
Temperature	< 5 °C	[1]
Reaction Time	~5 hours for addition	[1]
Product Information		
Theoretical Yield	~234 g	Calculated
Reported Yield (for Ethyl N-methylcarbamate)	88-90% (182-185 g)	[1]
Appearance	Colorless oil	[1]
Boiling Point (for Ethyl N-methylcarbamate)	55-60 °C at 12 mmHg	[1]

Experimental Protocols Synthesis of Ethyl Dimethylcarbamate via Chloroformate-Amine Condensation

This protocol is adapted from a well-established procedure for the synthesis of Ethyl N-methylcarbamate and is expected to yield **Ethyl dimethylcarbamate** with high purity and yield. [1] The reaction involves the nucleophilic attack of dimethylamine on ethyl chloroformate.



Materials:

- 2-liter three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath
- Separatory funnel
- Distillation apparatus
- Dimethylamine (40% aqueous solution)
- Ethyl chloroformate[2]
- Sodium hydroxide
- · Diethyl ether
- · Anhydrous potassium carbonate
- Distilled water

Procedure:

- Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 300 mL of diethyl ether and a molar equivalent of 40% aqueous dimethylamine solution (approximately 2 moles).
- Cooling: Cool the stirred mixture to below 5 °C using an ice-salt bath.[1] Careful temperature control is crucial to minimize the formation of byproducts.[3]
- Addition of Reactants:



- Begin adding 217 g (2 moles) of ethyl chloroformate dropwise from the dropping funnel.
 Maintain the temperature of the reaction mixture below 5 °C throughout the addition.[1]
- Simultaneously, prepare a cold solution of 80 g (2 moles) of pure sodium hydroxide in 120 mL of water.
- When approximately half of the ethyl chloroformate has been added, begin the gradual
 addition of the cold sodium hydroxide solution. The rates of addition of both the ethyl
 chloroformate and the sodium hydroxide solution should be adjusted so that they are
 completed at the same time.[1] Constant and vigorous stirring is essential during this
 process.[1] The entire addition process may take up to 5 hours.[1]
- Reaction Completion and Work-up:
 - After the addition is complete, allow the mixture to stand for 15 minutes.
 - Transfer the reaction mixture to a separatory funnel and separate the ether layer.
 - Extract the aqueous layer with 100 mL of diethyl ether.[1]
 - Combine the two ether layers.
- Drying and Solvent Removal:
 - Dry the combined ether extracts by shaking with two small portions of anhydrous potassium carbonate.[1]
 - Filter the drying agent and distill the ether from the filtrate.
- Purification:
 - Distill the residue under reduced pressure to obtain the pure Ethyl dimethylcarbamate.

Mandatory Visualizations Experimental Workflow Diagram





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Caption: Workflow for the synthesis of **Ethyl dimethylcarbamate**.

Alternative Synthesis Routes

While the chloroformate-amine condensation is a robust method, other synthetic strategies exist:

- From Urea and Ethanol: This industrial method involves heating urea and ethyl alcohol, often in the presence of a metal oxide catalyst like zinc oxide.[4][5][6] The reaction is typically carried out at elevated temperatures (100-200 °C) and pressures (0.1-2.0 MPa).[5][6]
- Catalytic Approaches: More advanced methods utilize catalysts to improve efficiency and selectivity. For instance, organotin compounds like dibutyldimethoxytin have been used for the transesterification synthesis of carbamates.[3]
- From Isocyanates: N-substituted ethyl carbamates can also be prepared from the corresponding isocyanate by reaction with a Reformatsky reagent (ethyl zinc bromide acetate) in tetrahydrofuran.[7]
- Three-Component Coupling: A modern approach involves the reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a base.[8]

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